Urs-12-en-3-one
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Overview
Description
Urs-12-en-3-one, also known as α-amyrone, is a pentacyclic triterpenoid with the molecular formula C30H48O. It is a naturally occurring compound found in various plants and is known for its diverse biological activities. This compound is part of the ursane-type triterpenoids, which are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urs-12-en-3-one typically involves the oxidation of α-amyrin, a naturally occurring triterpene. The oxidation process can be carried out using various oxidizing agents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane. The reaction conditions usually involve room temperature to slightly elevated temperatures and require careful control to avoid over-oxidation.
Industrial Production Methods
Industrial production of this compound often involves the extraction of α-amyrin from plant sources followed by its chemical oxidation. The extraction process includes solvent extraction, followed by purification steps such as column chromatography. The oxidation step is then performed on a large scale using industrial oxidizing agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Urs-12-en-3-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to other derivatives such as ursolic acid.
Reduction: Reduction reactions can convert this compound back to α-amyrin.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
Oxidation: Ursolic acid and other oxidized derivatives.
Reduction: α-Amyrin.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Urs-12-en-3-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various triterpenoid derivatives.
Biology: Studied for its role in plant metabolism and its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the production of cosmetics and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of Urs-12-en-3-one involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation. For example, it can inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses, and induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
Ursolic Acid: A closely related compound with similar biological activities but differing in its oxidation state.
Oleanolic Acid: Another pentacyclic triterpenoid with similar therapeutic properties but differing in its molecular structure.
Betulinic Acid: A triterpenoid with potent anticancer properties, structurally similar to Urs-12-en-3-one.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with different molecular targets and pathways compared to its analogs. Its ability to undergo various chemical modifications also makes it a versatile compound for the synthesis of new derivatives with enhanced biological activities.
Conclusion
This compound is a versatile and biologically active compound with significant potential in various fields of scientific research. Its unique chemical properties and ability to undergo diverse reactions make it an important compound for the development of new therapeutic agents and industrial applications.
Properties
Molecular Formula |
C30H48O |
---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(4aR,6aR,6bS,8aR,11R,12S,12aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one |
InChI |
InChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23?,25+,27-,28+,29-,30-/m1/s1 |
InChI Key |
DIFWJJFSELKWGA-ULFFALGTSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C |
Synonyms |
alpha-amyrenone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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